molecular formula C13H15N5OS B12428272 Cdc7-IN-17

Cdc7-IN-17

Cat. No.: B12428272
M. Wt: 289.36 g/mol
InChI Key: BHFYJEOUSGMTBT-JTQLQIEISA-N
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Description

Cdc7-IN-17 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 kinase plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance complex, which is essential for the activation of DNA replication origins. Inhibition of CDC7 kinase has emerged as a promising strategy for cancer treatment due to its role in cell cycle regulation and its high expression in various tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdc7-IN-17 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This involves the development of efficient catalytic systems, solvent recovery processes, and waste management strategies. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency and consistency of this compound .

Chemical Reactions Analysis

Types of Reactions

Cdc7-IN-17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted analogs of this compound .

Scientific Research Applications

Cdc7-IN-17 has a wide range of scientific research applications, including:

Mechanism of Action

Cdc7-IN-17 exerts its effects by selectively inhibiting the activity of CDC7 kinase. This inhibition prevents the phosphorylation of the minichromosome maintenance complex, thereby blocking the initiation of DNA replication. The disruption of DNA replication leads to replication stress, mitotic abnormalities, and ultimately cell death in cancer cells. The molecular targets and pathways involved in the mechanism of action of this compound include the ATR-mediated replication checkpoint and the DNA damage response pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cdc7-IN-17 include other CDC7 inhibitors such as:

Uniqueness

This compound is unique in its high potency and selectivity for CDC7 kinase, making it a valuable tool for studying the role of CDC7 in DNA replication and cell cycle regulation. Its ability to induce replication stress and apoptosis in cancer cells, while sparing normal cells, highlights its potential as a therapeutic agent for cancer treatment .

Properties

Molecular Formula

C13H15N5OS

Molecular Weight

289.36 g/mol

IUPAC Name

2-[(1S)-1-amino-2-methylpropyl]-6-(1H-pyrazol-5-yl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C13H15N5OS/c1-6(2)10(14)12-16-8-5-9(7-3-4-15-18-7)20-11(8)13(19)17-12/h3-6,10H,14H2,1-2H3,(H,15,18)(H,16,17,19)/t10-/m0/s1

InChI Key

BHFYJEOUSGMTBT-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C1=NC2=C(C(=O)N1)SC(=C2)C3=CC=NN3)N

Canonical SMILES

CC(C)C(C1=NC2=C(C(=O)N1)SC(=C2)C3=CC=NN3)N

Origin of Product

United States

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